molecular formula C10H13N3S B13269162 N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13269162
M. Wt: 207.30 g/mol
InChI Key: CGGOSQGPJDPQDX-UHFFFAOYSA-N
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Description

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic organic compound featuring a thiazolo[5,4-b]pyridine core substituted with an isobutyl (2-methylpropyl) group at the 2-amine position.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

N-(2-methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H13N3S/c1-7(2)6-12-10-13-8-4-3-5-11-9(8)14-10/h3-5,7H,6H2,1-2H3,(H,12,13)

InChI Key

CGGOSQGPJDPQDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC2=C(S1)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivativeThese steps often include cyclization reactions, which are facilitated by reagents such as hydrazonoyl halides and triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing high-throughput screening and computational chemistry techniques to refine the synthetic pathway .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The substituent at the 2-amine position significantly influences molecular weight, solubility, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS No. Purity Key Features
N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine (Target) Isobutyl Not explicitly provided* Bulky alkyl group; potential enhanced lipophilicity
N-Butyl[1,3]thiazolo[5,4-b]pyridin-2-amine n-Butyl C₁₀H₁₃N₃S 207.30 62638-70-4 Linear alkyl chain; moderate hydrophobicity
6-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine Chlorine (C6 position) C₆H₄ClN₃S 185.64 EN300-349337 95% Electron-withdrawing Cl; likely increased reactivity
N-(4-Chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine 4-Chlorophenyl C₁₂H₈ClN₃S 261.73 444791-31-5 Aromatic substituent; potential π-π interactions
5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine Methoxy (C5 position) C₇H₇N₃OS 197.22 13797-77-8 Electron-donating OCH₃; alters electronic density
N-(2-Bromophenyl)-1,3-selenazolo[5,4-b]pyridin-2-amine 2-Bromophenyl (Se analog) C₁₂H₈BrN₃Se 353.08 Selenium substitution; larger atomic radius vs. sulfur

*Note: The exact molecular formula of the target compound is inferred as C₁₀H₁₃N₃S (assuming similarity to N-butyl analog ), with a molecular weight ~207.30 if unsaturated.

Structural and Electronic Effects

  • Alkyl vs. Aryl Substituents :

    • The N-butyl (linear) and N-isobutyl (branched) analogs () exhibit higher lipophilicity compared to aromatic derivatives (e.g., N-(4-chlorophenyl) ), which may influence membrane permeability in biological systems.
    • Bulky substituents like isobutyl could impose steric hindrance, affecting binding to target proteins.
  • Chlorine also increases molecular weight and polar surface area.
  • Heteroatom Substitution :

    • Replacing sulfur with selenium (e.g., ) alters electronic properties. Selenium’s lower electronegativity and larger atomic radius may reduce hydrogen-bonding capacity but improve redox activity.

Research Implications and Gaps

  • Computational Modeling : Molecular docking studies (referenced in ) could predict how substituents like isobutyl influence binding to targets such as HSF1 (Heat Shock Factor 1) .
  • Data Limitations : Key parameters (e.g., solubility, logP) for the target compound are absent in the evidence, necessitating experimental validation.

Biological Activity

N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor in various therapeutic contexts. This article delves into its biological activity, including mechanisms of action, research findings, and comparative efficacy against various targets.

Chemical Structure and Properties

  • Chemical Formula : C10H13N3S
  • Molecular Weight : 207.29 g/mol
  • CAS Number : 2059949-27-6

The compound features a thiazolo-pyridine backbone, which is known to confer various pharmacological properties. The presence of the 2-methylpropyl group enhances lipophilicity, potentially improving bioavailability.

Research indicates that this compound acts primarily as an inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which plays a crucial role in immune response regulation. Inhibition of MALT1 has implications in the treatment of autoimmune diseases and certain cancers.

Anticancer Activity

This compound has shown promising results in anticancer assays. The following table summarizes its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
HepG222.7
A54920.08

The compound demonstrates significant cytotoxicity against breast cancer cells (MCF-7) and liver cancer cells (HepG2), indicating its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. It has been tested against various bacterial strains with the following results:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Effectiveness
E. coli250Moderate
S. aureus200Significant

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Case Studies and Research Findings

Recent studies have focused on the compound's structure-activity relationship (SAR), revealing that modifications to the thiazolo-pyridine structure can enhance biological activity. For instance:

  • A study demonstrated that derivatives with additional halogen substitutions exhibited increased potency against cancer cell lines compared to the parent compound .
  • Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

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